

Application Note: Quantitative Analysis of Bipiperidinyl 4-ANPP in Seized Drug Samples

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Compound of Interest

Compound Name: *Bipiperidinyl 4-ANPP*

Cat. No.: *B3025691*

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Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a key chemical intermediate in the synthesis of fentanyl and a variety of its analogues.^{[1][2]} Its detection and quantification in seized drug materials are of significant interest to law enforcement, forensic laboratories, and public health officials as it serves as a marker for illicitly manufactured fentanyl.^{[1][2]} Unlike pharmaceutical-grade fentanyl, illicitly produced fentanyl often contains 4-ANPP as an impurity, indicating its synthetic origin.^[2] This application note provides detailed protocols for the quantitative analysis of 4-ANPP in seized drug samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a widely used technique in forensic laboratories.

4-ANPP is not only a precursor but also a minor, inactive metabolite of fentanyl.^[1] Therefore, its presence in toxicological samples can indicate exposure to fentanyl. However, in the context of seized powders and tablets, its presence is a direct result of the synthesis and purification process. Quantitative analysis of 4-ANPP can provide valuable intelligence on the synthetic routes employed and the overall purity of the seized product.

Data Presentation

The concentration of 4-ANPP in seized drug samples can vary. A study by the Center for Forensic Science Research and Education (CFSRE) on "tranq-dope" samples (fentanyl

adulterated with xylazine) provides valuable quantitative data.

Analyte	Mean Concentration (%)	Interquartile Range (%)	Matrix	Number of Samples (n)	Analytical Method	Reference
4-ANPP	2.2	1.0 – 2.7	Powder	54	GC-MS	[3]
Fentanyl	11.5	8.2 – 15.2	Powder	58	GC-MS	[3]
Xylazine	31.8	21.6 – 41.3	Powder	52	GC-MS	[3]

Experimental Protocols

This section details the methodologies for the quantitative analysis of 4-ANPP in seized solid drug materials using GC-MS. The protocol is adapted from a validated method for the analysis of fentanyl and its precursors in illicit drug powders.[3][4]

Sample Preparation

Proper sampling and preparation are crucial for accurate quantitative analysis. Seized drug samples are often heterogeneous, and therefore, homogenization is a critical first step.

a) Homogenization:

If the sample is not already a fine powder, it should be ground to a uniform consistency using a mortar and pestle. For larger seizures, a representative sample should be taken according to established guidelines.[5]

b) Sample Weighing and Dissolution:

- Accurately weigh approximately 10 mg of the homogenized powder sample.[4]
- Transfer the weighed sample to a 10 mL volumetric flask.
- Add methanol to the flask to dissolve the sample, bringing the final volume to 10 mL. This achieves a target concentration of approximately 1 mg/mL.[4]
- Vortex the sample for 2 minutes to ensure complete dissolution of the analytes of interest.[4]

- If insoluble cutting agents or excipients are present, centrifuge the sample to obtain a clear supernatant.[4]

c) Single-Step Basic Liquid-Liquid Extraction (for enhanced chromatography):[3]

For samples containing significant impurities that may interfere with GC-MS analysis, a liquid-liquid extraction can be performed.

- To the methanolic sample solution, add an appropriate volume of a basic aqueous solution (e.g., sodium carbonate buffer, pH 9-10).
- Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
- Vortex vigorously for 1-2 minutes to facilitate the extraction of 4-ANPP into the organic layer.
- Centrifuge the sample to achieve phase separation.
- Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of 4-ANPP. These may need to be optimized for specific instruments.[4][6]

Parameter	Setting
Gas Chromatograph	
Column	DB-200 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume	1 µL
Inlet Temperature	250 - 280 °C
Injection Mode	Splitless or Split (e.g., 10:1)
Carrier Gas	Helium
Flow Rate	1.0 - 1.2 mL/min (constant flow)
Oven Temperature Program	Initial: 100-150 °C, hold for 1-2 min Ramp: 10-25 °C/min to 280-300 °C Final Hold: 2-5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 - 250 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM)
Characteristic Ions for 4-ANPP (m/z)	To be determined from a reference standard. Common fragments may include ions resulting from the loss of the phenethyl group or cleavage of the piperidine ring.

Calibration and Quantification

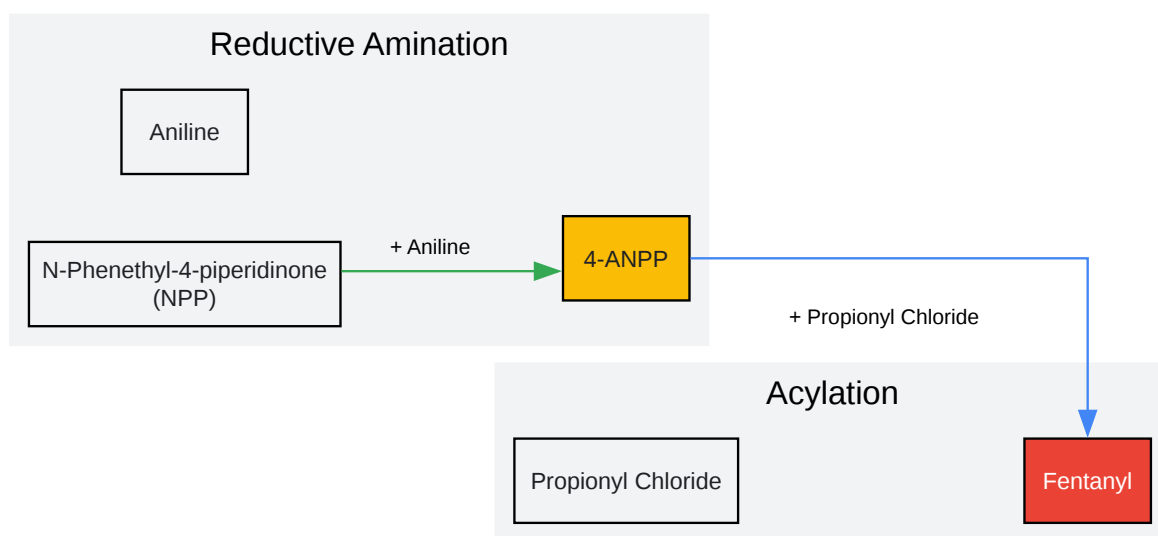
- **Calibration Standards:** Prepare a series of calibration standards by dissolving a certified reference standard of 4-ANPP in methanol to cover a concentration range relevant to the expected sample concentrations.

- **Internal Standard:** To improve accuracy and precision, use a suitable internal standard (e.g., a deuterated analog of 4-ANPP or a structurally similar compound with a different retention time). The internal standard should be added to all calibration standards and samples at a constant concentration.
- **Calibration Curve:** Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the peak area ratio of 4-ANPP to the internal standard against the concentration of 4-ANPP.
- **Quantification:** Analyze the prepared sample extracts and use the calibration curve to determine the concentration of 4-ANPP in the sample.

Visualizations

Fentanyl Synthesis Pathway (Siegfried Route)

The following diagram illustrates a simplified version of the Siegfried synthetic route for fentanyl, highlighting the role of 4-ANPP as a key intermediate.

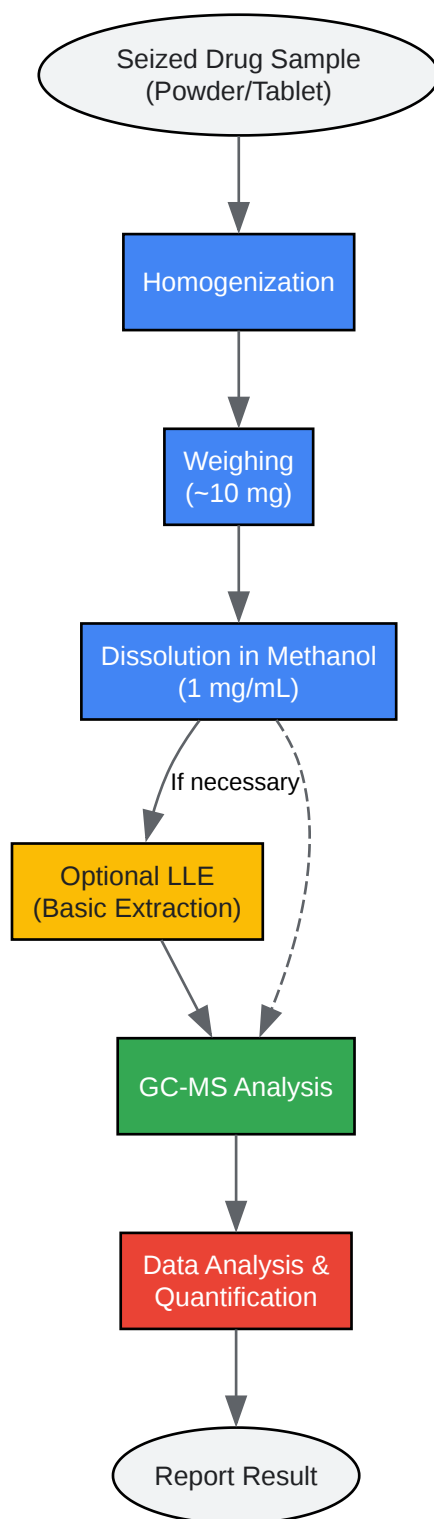


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Caption: Simplified Siegfried synthesis route for fentanyl showing 4-ANPP as an intermediate.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the quantitative analysis of 4-ANPP in seized drug samples.



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Caption: General workflow for the quantitative analysis of 4-ANPP in seized samples.

Conclusion

The quantitative analysis of 4-ANPP in seized drug samples provides critical information for forensic investigations and public health surveillance. The GC-MS method detailed in this application note offers a robust and reliable approach for the determination of 4-ANPP concentrations in solid materials. Adherence to proper sample preparation and analytical procedures is essential for obtaining accurate and defensible results. The presence and quantity of 4-ANPP can help in profiling illicit fentanyl production and distribution networks.

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